molecular formula C9H9N3O B2383376 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde CAS No. 118896-48-3

5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2383376
M. Wt: 175.191
InChI Key: JXYMQLUDNFTXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. For example, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, a novel imidazole-based azo molecule was synthesized by direct and thermal condensation methods .


Physical And Chemical Properties Analysis

Imidazole is a colorless liquid with a high boiling point due to intermolecular H-bonding . It shows a large value of dipole moment of 4.8 D in dioxane .

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a substance and the necessary safety precautions. For example, the SDS for 1-Methylimidazole indicates that it is a combustible liquid, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

5-(imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-9-2-1-8(11-9)5-12-4-3-10-7-12/h1-4,6-7,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYMQLUDNFTXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde

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